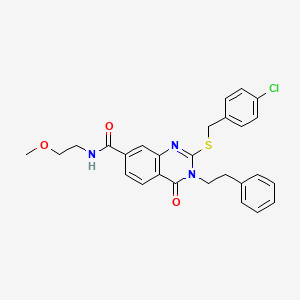
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Activities
A variety of quinazolinone derivatives, including compounds similar to the one , have demonstrated significant antibacterial and antifungal properties. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were effective against bacteria like Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger (Desai, Dodiya, & Shihora, 2011). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones with notable antibacterial and antifungal activities (Patel & Patel, 2010).
Anticonvulsant and Antimicrobial Properties
Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the anticonvulsant and antimicrobial activities of quinazolinone derivatives. They reported that certain compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Applications in Cancer Research
The research by Bu et al. (2001) indicated the potential of certain 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives in cancer treatment. These compounds, related to quinazolinone, showed substantial growth delays against in vivo colon tumors in mice, suggesting their applicability in cancer therapeutics (Bu et al., 2001).
Computational Predictions and Toxicity Studies
Danylchenko, Drushlyak, and Kovalenko (2016) utilized computer predictions to analyze the biological activity spectrum and acute toxicity of triazoloquinazoline carboxamides. This approach is instrumental in predicting the pharmacological potential and safety of new compounds, including quinazolinone derivatives (Danylchenko, Drushlyak, & Kovalenko, 2016).
Molecular Docking and Spectroscopic Analysis
El-Azab et al. (2016) conducted a comprehensive study involving molecular docking and spectroscopy of quinazolinone derivatives. This research provides insights into the molecular interactions and potential therapeutic targets of these compounds (El-Azab et al., 2016).
Novel Synthetic Pathways
Sriramoju, Kurva, and Madabhushi (2018) developed an efficient method for preparing dihydroquinazolin-4(1H)-ones, demonstrating novel synthetic routes that could be applicable to the compound (Sriramoju, Kurva, & Madabhushi, 2018).
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-34-16-14-29-25(32)21-9-12-23-24(17-21)30-27(35-18-20-7-10-22(28)11-8-20)31(26(23)33)15-13-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOKAOMIQRGEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
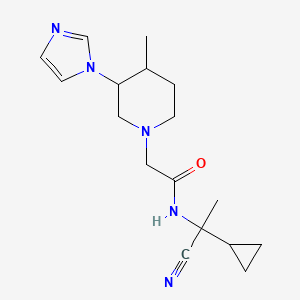
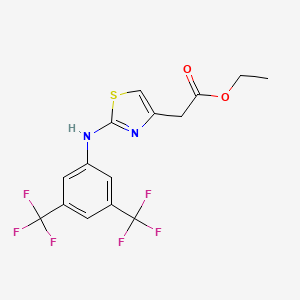
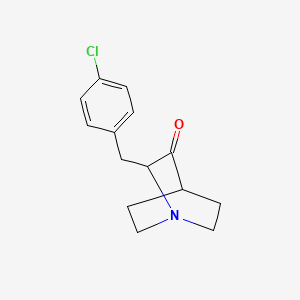
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
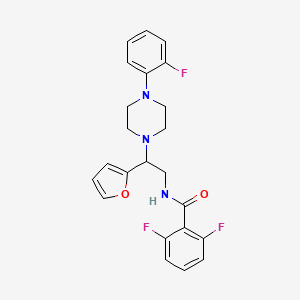
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
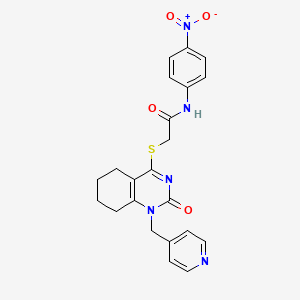
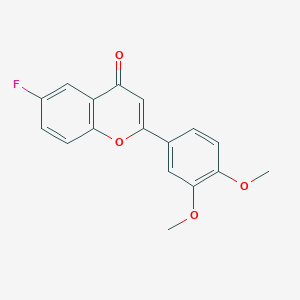
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)
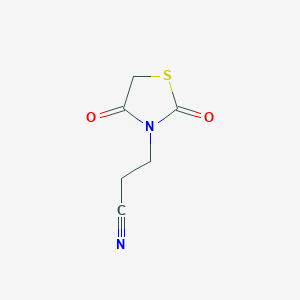
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)
